![molecular formula C21H22N4O2 B2801725 4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1021074-78-1](/img/structure/B2801725.png)
4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O2, with a molecular weight of approximately 362.43 g/mol. The structural complexity arises from the presence of a methoxy group, a naphthalene carbonyl substituent, and a piperazine moiety, which may synergistically enhance its biological activity compared to simpler derivatives.
Property | Value |
---|---|
Molecular Formula | C21H22N4O2 |
Molecular Weight | 362.43 g/mol |
Purity | ≥ 95% |
Anti-inflammatory Properties
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Specifically, compounds similar to this compound have been shown to reduce the production of pro-inflammatory mediators such as prostaglandins. In vitro studies demonstrate that this compound can inhibit COX-1 and COX-2 activity, leading to decreased inflammation and pain response .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Its structural similarity to other known anticancer agents suggests that it may interact with key cellular pathways involved in tumor growth and proliferation. For instance, preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with related compounds reveals the following insights:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylpyrimidinone | Methyl group at position 2 | Antimicrobial |
Naphthalenesulfonamide | Naphthalene ring with sulfonamide | Anticancer |
Piperazine derivatives | Piperazine ring with various substituents | Antidepressant |
4-Methoxy-2-methylpyrimidine derivative | Methoxy and naphthalene carbonyl substituents | Anti-inflammatory/Analgesic |
The combination of these features in this compound is believed to enhance its interaction with biological targets, potentially leading to novel therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:
- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Study : In vitro testing on various cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including:
- Coupling reactions : Piperazine derivatives are often introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (60–100°C) to enhance yield .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze 1H- and 13C-NMR spectra to verify substituent positions. For example, methoxy groups (-OCH3) typically appear as singlets at ~3.8–4.0 ppm in 1H-NMR .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, and S percentages to validate purity (>98%) .
Q. What physicochemical properties are critical for its stability and handling?
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents to determine optimal storage and experimental conditions .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>200°C for similar pyrimidines) .
- Hygroscopicity : Store under inert gas (argon) if moisture-sensitive, as piperazine derivatives may degrade in humid environments .
Advanced Research Questions
Q. How can researchers design experiments to investigate its interaction with biological targets (e.g., enzymes or receptors)?
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) for targets like dopamine receptors, which commonly interact with piperazine-containing compounds .
- Molecular Docking : Employ software (e.g., AutoDock Vina) to predict binding poses with receptor active sites. Compare results with analogous compounds (e.g., 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] derivatives) .
- Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors to assess antagonism/agonism .
Q. How should contradictions in biological activity data across studies be addressed?
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reproducibility) .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., known receptor ligands) .
- Species/Model Differences : Test activity in multiple models (e.g., human vs. murine receptors) to identify species-specific effects .
Q. What strategies improve selectivity for a specific biological target over off-target interactions?
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyrimidine ring (e.g., replacing methoxy with ethoxy) or piperazine-linked naphthalene to enhance selectivity .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors using software like Schrödinger’s Phase .
- Kinetic Studies : Measure on/off rates (SPR) to prioritize compounds with slow dissociation from the target .
Q. How can researchers optimize its pharmacokinetic properties (e.g., bioavailability)?
- LogP Optimization : Adjust lipophilicity via substituent modifications to balance blood-brain barrier permeability and solubility .
- Metabolic Stability : Test liver microsome stability; introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated degradation .
- Prodrug Strategies : Design ester or phosphate prodrugs to enhance aqueous solubility for intravenous administration .
Q. Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., d3-methoxy analogs) for precise quantification in plasma or tissue homogenates .
- Validation Parameters : Include linearity (R2 >0.99), limit of detection (LOD <1 ng/mL), and recovery rates (85–115%) .
Table 1. Comparative Yields for Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Piperazine coupling | Pd(OAc)2, Xantphos, DMF | 72–77 | |
Naphthalene acylation | EDCI, HOBt, CH2Cl2 | 68 | |
Final purification | Preparative HPLC (C18 column) | >95 |
Table 2. Biological Activity of Analogous Compounds
Compound | Target Receptor | IC50 (nM) | Reference |
---|---|---|---|
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl] derivative | D3 | 12.5 | |
Trifluoromethyl-substituted pyrimidine | 5-HT2A | 8.3 |
Propiedades
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-22-19(14-20(23-15)27-2)24-9-11-25(12-10-24)21(26)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXFLBYUQCLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.